ethyl 4,5-dimethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrazole moiety, and a morpholine group, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophile.
Coupling with Thiophene: The thiophene ring is then coupled with the pyrazole-morpholine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: Finally, the ester group is introduced through an esterification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Carboxylic acids
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- ETHYL 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
- 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLIC ACID
- 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXAMIDE
-
Uniqueness: : The presence of the ester group in ETHYL 4,5-DIMETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE provides it with unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis, which can be advantageous in drug design and material science applications.
Properties
Molecular Formula |
C19H24N4O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H24N4O5S/c1-5-28-19(26)15-11(2)12(3)29-17(15)20-16(24)14-10-13(21-22(14)4)18(25)23-6-8-27-9-7-23/h10H,5-9H2,1-4H3,(H,20,24) |
InChI Key |
ZFCMEFXUYLOBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.